Dicentrine hydrochloride mechanism of action
Dicentrine hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Dicentrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicentrine, an aporphine alkaloid, exhibits a multifaceted pharmacological profile through its interaction with several key cellular targets. This technical guide provides a comprehensive overview of the core mechanisms of action of dicentrine hydrochloride, focusing on its activities as an α1-adrenoceptor antagonist, a modulator of ion channels, and an inhibitor of crucial enzymes such as protein disulfide isomerase and topoisomerase II. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the associated signaling pathways to serve as a resource for researchers in pharmacology and drug development.
α1-Adrenergic Receptor Antagonism
Dicentrine is a potent and selective antagonist of α1-adrenoceptors, which are G protein-coupled receptors involved in vasoconstriction and other physiological processes.[1][2] This antagonism is considered a primary mechanism for its cardiovascular effects.
Quantitative Data: Receptor Affinity
The antagonist potency of dicentrine at α1-adrenoceptors has been quantified using pA2 values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
| Agonist | Preparation | pA2 Value | Reference Compound | pA2 Value |
| Noradrenaline | Rat Thoracic Aorta | 8.19 ± 0.09 | Prazosin | 10.60 ± 0.10 |
| Phenylephrine | Rat Thoracic Aorta | 9.01 ± 0.10 | Phentolamine | 7.53 ± 0.10 |
| Noradrenaline | Human Hyperplastic Prostate | 8.04 ± 0.09 | Yohimbine | 6.20 ± 0.05 |
| Phenylephrine | Human Hyperplastic Prostate | 8.33 ± 0.11 |
Signaling Pathway
Activation of α1-adrenoceptors by agonists like norepinephrine leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] Dicentrine, as a competitive antagonist, blocks the initial binding of agonists to the α1-adrenoceptor, thereby inhibiting this entire downstream signaling cascade and preventing vasoconstriction.[1] Dicentrine has been shown to suppress noradrenaline-induced inositol monophosphate formation in rat thoracic aorta.[1][4]
Experimental Protocols
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Tissue Preparation: Human hyperplastic prostate tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to obtain a crude membrane preparation. Protein concentration is determined using a standard method like the Bradford assay.
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Binding Assay:
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Membrane preparations (containing a specific amount of protein, e.g., 50-100 µg) are incubated with the radioligand [3H]prazosin at various concentrations to determine total binding.
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Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine).
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For competition binding assays, membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of dicentrine or other competing ligands.
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Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
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The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
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The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data (Kd and Bmax) are determined by Scatchard analysis. Competition binding data are analyzed to determine the inhibitory constant (Ki) for dicentrine.
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Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of adhering tissue and cut into rings. The endothelium may be removed by gentle rubbing of the intimal surface.
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Isometric Tension Measurement:
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Aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
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The rings are connected to isometric force transducers, and a resting tension is applied.
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After an equilibration period, the viability of the tissue is tested with a contractile agent (e.g., KCl).
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Cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) are obtained in the absence and presence of increasing concentrations of dicentrine.
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Data Analysis: The antagonist effects of dicentrine are quantified by calculating the pA2 values from Schild plot analysis.
Modulation of Ion Channels
Dicentrine has been shown to modulate the activity of several ion channels, including sodium (Na+), potassium (K+), and Transient Receptor Potential Ankryin 1 (TRPA1) channels.[5][6]
Sodium and Potassium Channel Blockade
In cardiac myocytes, dicentrine exhibits effects similar to Class Ia and III antiarrhythmic agents by blocking both Na+ and K+ channels.[7][8]
| Parameter | Cell Type | Dicentrine Concentration | Effect |
| Action Potential Duration (APD50) | Rat Ventricular Myocytes | 3 µM | Prolonged from 38.9 ms to 147.8 ms |
| Maximal Rate of Depolarization (Vmax) | Rat Ventricular Myocytes | 3 µM | Reduced from 220.5 V/s to 37.0 V/s |
| Transient Outward K+ Current (Ito) | Rat Ventricular Myocytes | 1-100 µM | Dose-dependent inhibition (KD = 3.0 ± 0.5 µM) |
| Late Outward K+ Current (Ilo) | Rat Ventricular Myocytes | 10 µM | Significantly reduced |
| Sodium Inward Current (INa) | Rabbit Cardiac Cells | 9 µM | Significant inhibition |
TRPA1 Channel Interaction
Dicentrine induces antinociceptive effects, likely through interaction with TRPA1 channels, which are non-selective cation channels involved in pain and inflammation.[6]
TRPA1 channels can be activated by various stimuli, including pungent natural compounds and inflammatory mediators.[9] Activation leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating a nociceptive signal. Dicentrine appears to modulate TRPA1 activity, leading to an antinociceptive effect, though the precise nature of this interaction (direct block or allosteric modulation) requires further elucidation.[6]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology[6]
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Cell Preparation: Single cardiac myocytes are isolated from animal hearts (e.g., rat or rabbit ventricles) by enzymatic digestion.
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Electrophysiological Recording:
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The tight-seal whole-cell patch-clamp technique is used to record action potentials and membrane currents.
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Cells are placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.
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Patch pipettes with a specific resistance are filled with an internal solution and used to form a high-resistance seal with the cell membrane.
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The membrane patch is then ruptured to achieve the whole-cell configuration.
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Data Acquisition and Analysis:
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Action potentials are recorded in current-clamp mode, and parameters like APD50 and Vmax are measured.
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Specific ion channel currents (e.g., Ito, Ilo, INa) are isolated and recorded in voltage-clamp mode using specific voltage protocols and pharmacological blockers for other currents.
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The effects of dicentrine are assessed by applying it to the external solution at various concentrations.
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Data are analyzed to determine changes in current amplitude, kinetics, and voltage-dependence.
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Enzyme Inhibition
Dicentrine also functions as an inhibitor of protein disulfide isomerase (PDI) and topoisomerase II, suggesting potential applications in cancer therapy.
Protein Disulfide Isomerase (PDI) Inhibition
PDI is an enzyme in the endoplasmic reticulum that catalyzes the formation and breakage of disulfide bonds in proteins, playing a crucial role in protein folding.[10] Inhibition of PDI can lead to an accumulation of misfolded proteins and induce cell death.[11]
| Compound | Cell Line | Assay | IC50 |
| Dicentrine | Human Hepatoma (HepG2) | Insulin Turbidity Assay | 56.70 µM |
| Dicentrinone | Human Hepatoma (HepG2) | Insulin Turbidity Assay | 43.95 µM |
Topoisomerase II Inhibition
Topoisomerase II is a nuclear enzyme that alters DNA topology, which is essential for DNA replication and chromosome segregation.[12] Inhibitors of topoisomerase II can trap the enzyme-DNA complex, leading to DNA strand breaks and apoptosis.[13]
| Compound | Assay | IC50 |
| Dicentrine | Topoisomerase II Inhibition Assay | 27 µM |
Experimental Workflows
Experimental Protocols
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Principle: PDI catalyzes the reductive cleavage of disulfide bonds in insulin, leading to the aggregation of the B-chain, which can be measured as an increase in turbidity.
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Procedure:
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Prepare a reaction mixture containing insulin in a suitable buffer.
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Initiate the reaction by adding dithiothreitol (DTT) to reduce the insulin.
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Add PDI enzyme in the absence or presence of various concentrations of dicentrine.
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Monitor the increase in absorbance (turbidity) at a specific wavelength (e.g., 650 nm) over time using a spectrophotometer.
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Data Analysis: The rate of turbidity increase is proportional to PDI activity. The percentage of inhibition by dicentrine is calculated relative to the control (no inhibitor), and the IC50 value is determined.
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Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors can either prevent this relaxation or trap the enzyme-DNA covalent complex, leading to linearized or nicked DNA.
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Procedure:
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Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer.
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Add purified human topoisomerase II enzyme.
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Add dicentrine at various concentrations.
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Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
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Terminate the reaction by adding SDS and proteinase K.
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Analyze the DNA topoisomers (supercoiled, relaxed, linear, nicked) by agarose gel electrophoresis followed by staining with an intercalating dye (e.g., ethidium bromide).
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Data Analysis: The inhibition of DNA relaxation or the appearance of linear/nicked DNA is quantified by densitometry of the gel bands. The IC50 value is the concentration of dicentrine that causes 50% inhibition of the enzyme's activity.
Conclusion
Dicentrine hydrochloride demonstrates a complex mechanism of action, engaging multiple cellular targets. Its potent antagonism of α1-adrenoceptors underlies its significant cardiovascular effects. Furthermore, its ability to modulate ion channels contributes to its potential antiarrhythmic and antinociceptive properties. The inhibitory action of dicentrine on protein disulfide isomerase and topoisomerase II highlights its potential as a lead compound for anticancer drug development. This guide provides a foundational understanding of these core mechanisms, offering valuable insights for researchers and professionals in the field of pharmacology and therapeutic development. Further investigation into the intricate details of these interactions will be crucial for the full elucidation of dicentrine's therapeutic potential.
References
- 1. Structures and functions of protein disulfide isomerase family members involved in proteostasis in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Critical roles of protein disulfide isomerases in balancing proteostasis in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TRPA1 Channel in the Cardiovascular System: Promising Features and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The electrophysiological effects of dicentrine on the conduction system of rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dicentrine, an alpha-adrenoceptor antagonist with sodium and potassium channel blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transient receptor potential channel - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]
- 11. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 13. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
